molecular formula C25H24N4O3 B2881796 prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 438244-22-5

prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2881796
CAS No.: 438244-22-5
M. Wt: 428.492
InChI Key: MLAQSFSNYZQTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds, including variants similar in structure to the one mentioned, show promising biological activities. The synthesis involves condensation reactions and has been explored for their cytotoxic effects against certain cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activity

Research has also delved into the antimicrobial and antitubercular potential of dihydropyrimidines, a class of compounds related to the chemical structure . These studies have found that certain derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis, suggesting that modifications to the dihydropyrimidine scaffold, as seen in the compound of interest, could be explored for developing new antitubercular agents (Trivedi et al., 2010).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of pyrazole- and pyrimidine-based derivatives, including 3,4-dihydropyrimidine-2(1H)-thione derivatives, have been reported. These synthetic pathways involve multicomponent reactions that yield compounds with potential applications in drug discovery and biochemical research, highlighting the versatility and utility of manipulating the pyrimidine core structure (Ajani et al., 2019).

Novel Pyrazoles Synthesis and Drug Efficacy

The discovery and synthesis of novel pyrazoles, including efforts to evaluate their drug efficacy through in silico, in vitro, and cytotoxicity validations, showcase the ongoing research into compounds with pyrazole and pyrimidine frameworks. These studies focus on the biological properties, including antioxidant and anti-breast cancer activities, of newly synthesized compounds, suggesting a route to discovering new therapeutic agents (Thangarasu et al., 2019).

Properties

IUPAC Name

prop-2-enyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-4-14-32-24(30)21-17(3)26-25(31)27-23(21)20-15-29(19-8-6-5-7-9-19)28-22(20)18-12-10-16(2)11-13-18/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAQSFSNYZQTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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